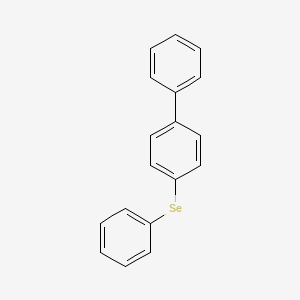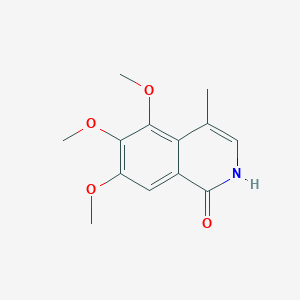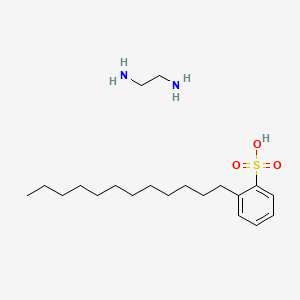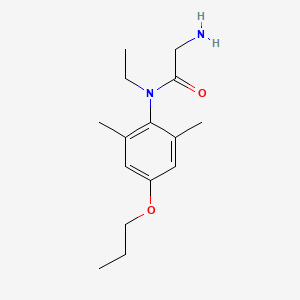![molecular formula C11H27BSn2 B14479952 [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) CAS No. 66088-97-9](/img/structure/B14479952.png)
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane): is a chemical compound that features both boron and tin atoms within its structure
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. it can be synthesized in research laboratories using standard organometallic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron or tin atoms are oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, particularly involving the boron atom.
Substitution: The compound can participate in substitution reactions, where one of the trimethylstannane groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids or tin oxides, while substitution reactions could produce a variety of organotin compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: While its direct applications in biology are limited, derivatives of this compound could be used in the development of new materials for biological research, such as sensors or imaging agents.
Medicine: There are no well-documented medical applications for this compound, but its unique reactivity could potentially be harnessed in the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or composites, due to its ability to form strong bonds with other elements.
Mechanism of Action
The mechanism by which [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) exerts its effects is primarily through its reactivity with other chemical species. The boron and tin atoms can participate in various chemical reactions, such as forming new bonds or undergoing redox reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylsilane): This compound is similar in structure but contains silicon instead of tin.
[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylgermane): This compound contains germanium instead of tin.
Uniqueness: The presence of tin in [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) imparts unique reactivity compared to its silicon or germanium analogs. Tin atoms can participate in different types of chemical reactions, making this compound particularly useful in certain synthetic applications.
Properties
CAS No. |
66088-97-9 |
|---|---|
Molecular Formula |
C11H27BSn2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(2-dimethylboranyl-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C5H9B.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1,3-4H3;6*1H3;; |
InChI Key |
VMFDGLLELMQCPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C(=C([Sn](C)(C)C)[Sn](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
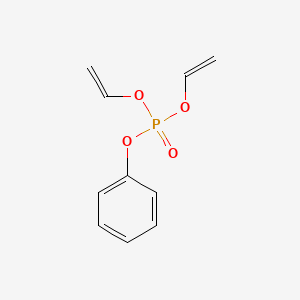

![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)
